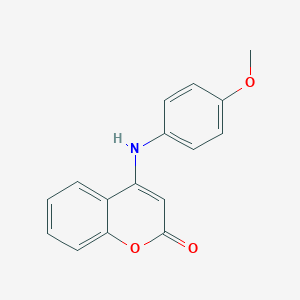

4-(4-methoxyanilino)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-(4-methoxyanilino)chromen-2-one |

InChI |

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10,17H,1H3 |

InChI Key |

RLYGOWSMMOJJCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyanilino)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 4-(4-methoxyanilino)-2H-chromen-2-one. This document details a robust synthetic protocol, thorough characterization data, and relevant pathway diagrams, serving as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction

Coumarins, a class of benzopyran-2-one compounds, are prevalent in natural products and synthetic molecules, exhibiting a wide array of biological activities. The introduction of an arylamino substituent at the 4-position can significantly modulate their physicochemical and pharmacological properties. This compound, in particular, is a subject of interest for its potential applications in drug discovery and as a fluorescent probe, owing to the electron-donating methoxy group on the aniline ring. This guide outlines a straightforward and efficient microwave-assisted synthesis of this compound and provides a detailed analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the direct reaction of 4-hydroxycoumarin with p-anisidine. A microwave-assisted, solvent-free approach offers a rapid, efficient, and environmentally friendly alternative to traditional heating methods.[1][2][3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the general method for the synthesis of 4-arylaminocoumarins.[1]

Materials:

-

4-Hydroxycoumarin

-

p-Anisidine (4-methoxyaniline)

-

Microwave reactor

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine 4-hydroxycoumarin (1.0 mmol) and p-anisidine (1.2 mmol).

-

Thoroughly mix the reactants with a glass rod.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a power of 450 W for a period of 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the vessel to cool to room temperature.

-

The solid product is then purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Caption: Synthesis workflow for this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by various spectroscopic methods. The following tables summarize the expected quantitative data based on the analysis of closely related 4-arylaminocoumarin derivatives.

Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not available |

| Yield | >90% (based on similar reactions)[1] |

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.10 | br s | 1H | N-H |

| ~8.00-7.20 | m | 8H | Ar-H |

| ~5.40 | s | 1H | C3-H |

| ~3.80 | s | 3H | OCH₃ |

Note: The chemical shifts are estimated based on data for similar 4-arylaminocoumarins. The broad singlet for the N-H proton is a characteristic feature.[1]

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C2 (C=O) |

| ~156.0 | C4 |

| ~154.0 | C-O (methoxy) |

| ~152.0 | C8a |

| ~132.0 | C7 |

| ~131.0 | C1' |

| ~125.0-114.0 | Aromatic CH |

| ~124.0 | C5 |

| ~122.0 | C6 |

| ~116.0 | C4a |

| ~114.0 | C8 |

| ~90.0 | C3 |

| ~55.0 | OCH₃ |

Note: The assignments are based on the analysis of related coumarin structures.

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching |

| ~3100-3000 | Ar-H stretching |

| ~1700 | C=O stretching (lactone) |

| ~1620 | C=C stretching (aromatic) |

| ~1520 | N-H bending |

| ~1240 | C-O-C stretching (asymmetric) |

| ~1030 | C-O-C stretching (symmetric) |

Note: The characteristic lactone carbonyl stretch and the N-H vibrations are key diagnostic peaks.

Mass Spectrometry (EI):

| m/z | Assignment |

| 267 | [M]⁺ |

| 252 | [M - CH₃]⁺ |

| 238 | [M - CHO]⁺ |

| 146 | [C₉H₆O₂]⁺ (coumarin fragment) |

| 123 | [C₇H₇NO]⁺ (p-methoxyaniline fragment) |

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not yet elucidated, many coumarin derivatives are known to interact with various biological targets. The general mechanism of action for many bioactive compounds involves target binding and subsequent modulation of downstream signaling cascades.

Caption: General mechanism of action for a bioactive compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described microwave-assisted synthetic protocol is efficient and aligns with the principles of green chemistry. The comprehensive characterization data serves as a benchmark for future studies and applications of this and related coumarin derivatives in drug development and materials science. Further research is warranted to explore the full potential of this compound, including the elucidation of its specific biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Biological Activities of Novel 4-Anilino-2H-Chromen-2-One Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 4-anilino-2H-chromen-2-one derivatives. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of the 2H-chromen-2-one core have demonstrated significant potential as anticancer agents.[1][2] Hybrids of coumarin-chalcone have shown high cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC₅₀ values comparable to the reference drug Doxorubicin.[3] Similarly, certain 2-morpholino-4-anilinoquinoline derivatives, which share structural similarities, have shown potent activity against HepG2 cells.[4] The mechanism often involves the inhibition of critical enzymes like telomerase or the regulation of signaling pathways.[5][6]

Data Presentation: In Vitro Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |

| Coumarinyl-pyridinone (9) | HepG2 | 11.26 | Doxorubicin | 4.17 | [3] |

| Coumarinyl-pyridinone (9) | MCF-7 | 9.54 | Doxorubicin | 4.50 | [3] |

| Acrylohydrazide (8b) | HepG2 | 7.39 | Doxorubicin | 4.17 | [3] |

| Acrylohydrazide (8b) | MCF-7 | 5.81 | Doxorubicin | 4.50 | [3] |

| 2-Hydroxynicotinonitrile (5b) | HepG2 | 8.14 | Doxorubicin | 4.17 | [3] |

| 2-Hydroxynicotinonitrile (5b) | MCF-7 | 6.25 | Doxorubicin | 4.50 | [3] |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 | - | - | [4] |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 | - | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of synthesized compounds against cancer cell lines.[3]

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 1x10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[3]

Antimicrobial Activity

4-Anilinocoumarin derivatives have been synthesized and evaluated for their antimicrobial properties.[7] These compounds are often tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The well-diffusion assay is a standard method for screening and quantifying this activity.[7]

Data Presentation: Antibacterial Activity (Zone of Inhibition)

| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | Citation |

| 4a' | 5.905 ± 1.011 | 4.82 ± 0.042 | - | - | [7] |

| 4d' | 6.145 ± 1.138 | 3.97 ± 0.014 | - | - | [7] |

| 4h' | 6.595 ± 0.021 | 5.335 ± 0.021 | - | - | [7] |

Note: "-" indicates data not provided or activity was not significant.

Experimental Protocol: Well-Diffusion Assay

This protocol describes the well-diffusion method used to assess the antibacterial activity of the synthesized compounds.[7]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Bacterial Inoculation: Spread a standardized inoculum of the test bacterium uniformly across the surface of the agar plate.

-

Well Creation: Create uniform wells (e.g., 6 mm diameter) in the seeded agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic (e.g., Streptomycin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Chromen-4-one derivatives have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of inflammatory mediators like nitric oxide (NO).[8][9] A key mechanism underlying this activity is the modulation of the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[9][10] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MyD88 and subsequent activation of MAPKs, ultimately resulting in the expression of pro-inflammatory cytokines. Certain chromen-4-one compounds have been shown to suppress this pathway.[10]

Visualization: TLR4/MAPK Signaling Pathway

Caption: Inhibition of the LPS-induced TLR4/MAPK signaling cascade.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the Griess assay used to measure the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophage cells.[9]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

Enzyme Inhibition

The 4-anilino-2H-chromen-2-one scaffold is a versatile platform for developing potent and selective enzyme inhibitors. Derivatives have shown inhibitory activity against various enzymes implicated in diseases like cancer and neurodegenerative disorders.

-

Carbonic Anhydrase (CA) Inhibition: Coumarin-linked 4-anilinomethyl-1,2,3-triazoles have been identified as selective inhibitors of tumor-associated CA isoforms IX and XIII over off-target isoforms I and II.[11]

-

Cholinesterase Inhibition: Chlorinated coumarin derivatives have shown proficient activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12]

-

Telomerase Inhibition: Novel 2H-chromen derivatives have demonstrated potent inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality.[5][6]

Data Presentation: Enzyme Inhibition Activity

| Compound Class | Target Enzyme | Activity | Value | Citation |

| Coumarin-triazole (6e) | Carbonic Anhydrase IX | Kᵢ | 36.3 nM | [11] |

| Coumarin-triazole (6a) | Carbonic Anhydrase IX | Kᵢ | < 50 nM | [11] |

| Dihydropyrazole-chromen (10a) | Telomerase | IC₅₀ | 0.98 ± 0.11 µM | [5] |

| Nitro-chromene-dione (2) | Carbonic Anhydrase-II | % Inhibition | 63% | [13] |

| Nitro-chromene-dione (2) | Carbonic Anhydrase-II | IC₅₀ | 263 µM | [13] |

| Nitro-chromene-dione (5) | Urease | % Inhibition | 38.6% | [13] |

Synthesis and Workflow

The synthesis of 4-anilino-2H-chromen-2-one derivatives often involves multi-step reactions starting from substituted phenols or coumarins. Common strategies include Schiff base reactions, click chemistry to introduce triazole rings, or condensation reactions.[7][11] The general workflow involves synthesis, purification, structural characterization, and subsequent biological screening.

Visualization: General Experimental Workflow

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles, adapted from the literature.[11]

-

Synthesis of 6-Azido-2H-chromen-2-one (Intermediate):

-

Dissolve 6-amino-2H-chromen-2-one in a mixture of concentrated H₂SO₄ and water, and cool to 0°C.

-

Add a saturated solution of NaNO₂ while maintaining the temperature below 5°C.

-

After stirring, add a solution of NaN₃. Allow the reaction to stir at room temperature and monitor by TLC.

-

-

Synthesis of N-Propargylated Anilines (Intermediate):

-

To a solution of a substituted aniline in DMF, add potassium carbonate.

-

Add propargyl bromide dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

-

Click Reaction (Final Compound Synthesis):

-

To a mixture of the 6-azido-2H-chromen-2-one and the N-propargylated aniline in t-BuOH and H₂O, add sodium ascorbate followed by CuSO₄·5H₂O.

-

Stir the reaction mixture at room temperature.

-

Upon completion, filter the resulting precipitate, wash with water, and dry to yield the final product.

-

-

Characterization: Confirm the structure of the final compounds using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.[11]

References

- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

Exploring the Antimicrobial Frontier: A Technical Guide to Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives, a class of heterocyclic compounds widely distributed in nature, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents.[1][3] This guide provides an in-depth analysis of the antimicrobial properties of various coumarin derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Antimicrobial Activity of Coumarin Derivatives

The antimicrobial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the quantitative data from various studies, offering a comparative overview of the activity of different derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Coumarin Derivatives (Zone of Inhibition)

| Compound/Derivative | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |

| Compound 4 | Escherichia coli | 1 mg/L | 27 | [4] |

| Compound 4 | Pseudomonas aeruginosa | 1 mg/L | 25 | [4] |

| Compound 4 | Klebsiella pneumoniae | 1 mg/L | 24 | [4] |

| Compound 4 | Proteus vulgaris | 1 mg/L | 23 | [4] |

| Compound 4 | Staphylococcus aureus | 1 mg/L | 26 | [4] |

| Coumarin-triazole 2a | Bacillus subtilis | Not Specified | 38 | [3] |

| Coumarin-triazole 2b | Staphylococcus aureus | Not Specified | 43 | [3] |

| Coumarin-triazole 2b | Pseudomonas aeruginosa | Not Specified | 42 | [3] |

| Pyranocoumarin 2a, 2b, 5a, 5c, 5f | Various | Not Specified | >25 | [5] |

| Coumarin-sulfonamide 7a, 7c, 7d-f, 8a, 8c, 8d, 9b-f | Various | Not Specified | >25 | [5] |

Table 2: Antibacterial Activity of Coumarin Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Amido-coumarins 55e-f | Salmonella typhi, P. aeruginosa, K. pneumoniae, E. coli, S. aureus, Bacillus pumilus | 50 to >200 | [1] |

| Amido-coumarin 57f | P. aeruginosa, S. typhi, E. coli, S. aureus | 6.25–25 | [1] |

| Biscoumarin 115a | Staphylococcus aureus | 0.4 (mg/mL) | [1] |

| Biscoumarin 115b | Staphylococcus aureus | 0.8 (mg/mL) | [1] |

| Coumarin benzotriazoles 9a-e, 10a-c | Proteus vulgaris | 4–8 | [3] |

| Coumarin thio-triazole salt 12 | MRSA, S. aureus, B. subtilis, M. luteus, E. coli, E. typhosa | 8–32 | [3] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 (mM) | [6] |

| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 (mM) | [6] |

| Dicoumarol (3n) | Listeria monocytogenes | 1.2 (mM) | [6] |

| Coumarin derivative C13 | Not specified | ≤256 | [7] |

Table 3: Antifungal Activity of Coumarin Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| Compound 2 | Aspergillus niger, Candida albicans | Inhibition Zone | 10 mm (0.15 mg/L), 21 mm (1 mg/L) | [4] |

| Compound 3 | Candida albicans | Inhibition Zone | 10 mm (0.15 mg/L), 20 mm (1 mg/L) | [4] |

| Compound 4 | Aspergillus niger, Candida albicans | Inhibition Zone | 11 mm (0.15 mg/L), 26 mm (1 mg/L) | [4] |

| Amido-coumarins 55l, 57b, 57c, 57f | Candida albicans, Aspergillus fumigatus | MIC | 6.25–25 µg/mL | [1] |

| Coumarin-triazole 16a-c | Aspergillus niger, Aspergillus flavus, Fusarium sporum | Significant Potential | 50 mg/mL concentration | [1] |

| Coumarin-triazole 6a | Candida albicans | MIC | 12.5 µg/mL | [3] |

| Coumarin-triazole 11c | Aspergillus niger | MIC | 6.25 µg/mL | [3] |

| Coumarin-bis-triazoles 7a, 8a, 8e | Candida albicans, Saccharomyces cerevisiae | MIC | 2–4 µg/mL | [3] |

Experimental Protocols

The evaluation of antimicrobial properties of coumarin derivatives involves standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

The disk diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[4]

-

Media Preparation: Nutrient agar for bacteria or a suitable fungal medium is prepared and sterilized.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

-

Disk Impregnation: Sterile filter paper discs (typically 5-6 mm in diameter) are impregnated with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO).[4]

-

Placement and Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

-

Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation of Dilutions: A serial two-fold dilution of the coumarin derivative is prepared in a liquid growth medium in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism and medium) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the coumarin derivative that completely inhibits the visible growth of the microorganism.[1]

Similar to the disk diffusion method, the agar well diffusion technique is used to assess antimicrobial activity.

-

Media and Inoculation: The agar plate is prepared and inoculated as described for the disk diffusion method.

-

Well Creation: Wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.

-

Sample Addition: A specific volume of the coumarin derivative solution is added to each well.

-

Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition is measured.

Visualizing Methodologies and Pathways

Understanding the experimental workflow and the potential mechanisms of action is crucial for drug development. The following diagrams, created using Graphviz, illustrate these aspects.

Caption: Workflow for the synthesis, antimicrobial screening, and analysis of coumarin derivatives.

Caption: Proposed mechanisms of antimicrobial action for coumarin derivatives.

Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, several key pathways have been proposed.

-

Cell Membrane Disruption: The lipophilic nature of some coumarin derivatives allows them to interact with the microbial cell membrane, leading to destabilization and loss of integrity.[4][8] This disruption can result in the leakage of intracellular components and ultimately cell death.[8]

-

Generation of Reactive Oxygen Species (ROS): Certain coumarin compounds can induce the production of ROS within microbial cells.[4] These highly reactive species cause oxidative damage to essential cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[4]

-

Inhibition of Essential Enzymes and Metabolic Pathways: Coumarin derivatives may target and inhibit enzymes that are crucial for microbial survival.[4] This can disrupt vital metabolic processes, including protein and cell wall synthesis, thereby impeding microbial growth and replication.

-

Inhibition of Biofilm Formation: Some coumarin derivatives have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus.[9] This is a significant finding, as biofilms contribute to antibiotic resistance and the persistence of infections. The mechanism may involve the downregulation of genes associated with biofilm production.[9]

Conclusion

Coumarin derivatives represent a promising class of compounds in the search for new antimicrobial agents. Their diverse structures allow for a wide range of modifications to enhance their activity and specificity. The data presented in this guide highlights the significant potential of these compounds against both bacterial and fungal pathogens. Further research focusing on structure-activity relationships, mechanistic studies, and in vivo efficacy is warranted to fully realize the therapeutic potential of coumarin derivatives in combating infectious diseases.

References

- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsart.com [ijsart.com]

- 3. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of 2H-Chromen-2-One Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant potential of 2H-chromen-2-one compounds, commonly known as coumarins. Coumarins and their derivatives are a significant class of heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. They have garnered considerable interest in the scientific community due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antitumor, and notably, antioxidant activities.[1][2] The capacity of these compounds to counteract oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutic agents against a range of diseases associated with oxidative damage.[3]

This guide summarizes quantitative data on the antioxidant activity of various coumarin derivatives, provides detailed experimental protocols for key antioxidant assays, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Antioxidant Activity of 2H-Chromen-2-one Derivatives

The antioxidant capacity of coumarin derivatives is frequently evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the IC50 values for several 2H-chromen-2-one derivatives from different studies.

Table 1: DPPH Radical Scavenging Activity of Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound I | 799.83 | Ascorbic Acid | 829.85 | [1] |

| Compound II | 712.85 | Ascorbic Acid | 829.85 | [1] |

| Compound III | 872.97 | Ascorbic Acid | 829.85 | [1] |

| 5-carboxy-7,8-dihydroxy-4-methylcoumarin (LaSOM 79) | 17.49 | Quercetin | 29.41 | [2] |

| 7,8-dihydroxy-4-methylcoumarin (LaSOM 78) | 33.46 | Quercetin | 29.41 | [2] |

| Esculetin | 25.18 | Quercetin | 29.41 | [2] |

| Coumarin-thiosemicarbazone 18 | 7.1 | Ascorbic Acid | 18.6 | [3][4] |

| Coumarin-thiosemicarbazone 19 | 17.9 | Ascorbic Acid | 18.6 | [3][4] |

| Coumarin-oxadiazole 28 | 19.47 | Ascorbic Acid | 23.80 | [3] |

| Coumarin-oxadiazole 29 | 17.19 | Ascorbic Acid | 23.80 | [3] |

| Coumarin-hydroxytyrosol hybrid | 26.58 | BHT | 521.99 | [3][4] |

Table 2: ABTS Radical Cation Scavenging Activity of Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Coumarin-thiosemicarbazone 18 | 9.0 | Trolox | 13.0 | [3][4] |

| Coumarin-thiosemicarbazone 19 | 8.8 | Trolox | 13.0 | [3][4] |

| Coumarin-hydroxytyrosol hybrid | 30.31 | BHT | 127.07 | [3][4] |

| Hydrazinyl thiazolyl coumarin 10a | 16-30 | Quercetin | - | [5] |

| Hydrazinyl thiazolyl coumarin 10c | 16-30 | Quercetin | - | [5] |

Table 3: Nitric Oxide Radical Scavenging Activity of Coumarin Derivatives

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound I | 743.02 | Ascorbic Acid | 3083.18 | [1] |

| Compound II | 716.14 | Ascorbic Acid | 3083.18 | [1] |

| Compound III | 648.63 | Ascorbic Acid | 3083.18 | [1] |

| Coumarin-tyrosine hybrid | 26.90 | Ascorbic Acid | 18.40 | [3] |

| Coumarin-serine hybrid | - | Ascorbic Acid | - | [3] |

Table 4: Hydrogen Peroxide Scavenging Activity of Coumarin Derivatives

| Compound | Scavenging Activity (%) at 1000 µg/mL | Reference |

| Compound 3 | 83.33 ± 1.52 | [6] |

| Compound 4 | 88.33 ± 1.50 | [6] |

| Compound 7 | 82.66 ± 1.52 | [6] |

| Compound 8 | 91.66 ± 1.52 | [6] |

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the most common assays used to evaluate the antioxidant potential of 2H-chromen-2-one compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Test compounds (coumarin derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of test samples: Dissolve the coumarin derivatives and the standard antioxidant in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

To a 96-well plate, add 50 µL of the test sample dilutions.

-

Add 150 µL of the DPPH solution to each well.

-

For the control, mix 50 µL of methanol with 150 µL of DPPH solution.

-

For the blank, use methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compounds

-

Standard antioxidant (e.g., Trolox)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 10 µL of the test sample dilutions to a 96-well plate.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside in an aqueous solution at physiological pH. The extent of NO scavenging is determined by measuring the accumulation of nitrite, a stable oxidation product, using the Griess reagent.[1][7]

Materials:

-

Sodium nitroprusside

-

Phosphate buffered saline (PBS), pH 7.4

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Test compounds

-

Standard antioxidant (e.g., Ascorbic acid)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction mixture: Mix 2 ml of 10 mM sodium nitroprusside, 0.5 ml of PBS, and 0.5 ml of the test sample at various concentrations.[1]

-

Incubation: Incubate the mixture at 25°C for 150 minutes.[1]

-

Griess reaction:

-

After incubation, take 0.5 ml of the reaction mixture.

-

Add 1 ml of sulfanilamide solution and allow it to stand for 5 minutes.

-

Add 1 ml of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the absorbance of the chromophore formed at 546 nm.[1]

-

Calculation: The percentage of nitric oxide scavenging is calculated using the standard scavenging formula. The IC50 value is determined from the dose-response curve.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide. The decomposition of H₂O₂ in the presence of the antioxidant is monitored spectrophotometrically by the decrease in absorbance at 230 nm.[6][8]

Materials:

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer, pH 7.4

-

Test compounds

-

Standard antioxidant (e.g., Ascorbic acid)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of H₂O₂ solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).[8]

-

Assay:

-

Add 0.6 ml of the H₂O₂ solution to a cuvette.

-

Add 1 ml of the test sample at various concentrations.

-

-

Incubation: Allow the mixture to stand for 10 minutes at room temperature.[8]

-

Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

-

Calculation: The percentage of hydrogen peroxide scavenging is calculated using the standard scavenging formula.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Test compounds

-

Standard (FeSO₄·7H₂O)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

Assay:

-

Add 180 µL of the FRAP reagent to a 96-well plate.

-

Add 20 µL of the test sample, standard, or blank (solvent used for samples).

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Construct a standard curve using the FeSO₄·7H₂O standard. The FRAP value of the sample is expressed as µM of ferrous equivalent.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a general workflow for screening the antioxidant potential of newly synthesized or isolated 2H-chromen-2-one compounds.

Caption: General workflow for screening the antioxidant potential of 2H-chromen-2-one compounds.

Nrf2-ARE Signaling Pathway Activation by Coumarins

Beyond direct radical scavenging, coumarins can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which is a central regulator of the cellular antioxidant response.[3]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain coumarins, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress.

Caption: Activation of the Nrf2-ARE pathway by 2H-chromen-2-one compounds.

This technical guide provides a foundational understanding of the antioxidant properties of 2H-chromen-2-one compounds, equipping researchers with the necessary data, protocols, and conceptual frameworks to further investigate this promising class of molecules in the context of drug discovery and development.

References

- 1. japer.in [japer.in]

- 2. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen Peroxide Scavenging Activity of Novel Coumarins Synthesized Using Different Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

In-depth Technical Guide: Unraveling the Anticancer Mechanisms of 4-(4-methoxyanilino)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of 4-(4-methoxyanilino)-2H-chromen-2-one, a compound belonging to the chromene class of molecules, in the context of cancer therapeutics. While direct, in-depth studies on this specific molecule are limited, this document synthesizes the known anticancer activities of the broader 4-anilino-2H-chromen-2-one scaffold. The primary anticancer mechanisms associated with this class of compounds include the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics. This guide will explore these potential mechanisms, supported by data from related compounds, to provide a foundational understanding for future research and drug development efforts.

Introduction

Chromene derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including notable anticancer properties. The 2H-chromen-2-one (coumarin) core, in particular, is a privileged scaffold in medicinal chemistry. The introduction of an anilino group at the 4-position has been shown to enhance cytotoxic activity against various cancer cell lines. This guide focuses on the potential mechanisms of action of this compound, providing a framework for understanding its therapeutic potential.

Potential Mechanisms of Action in Cancer Cells

Based on the current body of research on structurally related 4-anilino-2H-chromen-2-one derivatives, the anticancer effects are likely mediated through a multi-faceted approach involving the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce apoptosis in malignant cells. Compounds structurally similar to this compound have been demonstrated to trigger apoptotic pathways.

Signaling Pathway: The induction of apoptosis by chromene derivatives often involves the intrinsic (mitochondrial) pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing cell death, preventing cancer cell proliferation is a key therapeutic strategy. Various chromene derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting tumor growth.

Signaling Pathway: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Anticancer compounds can interfere with this machinery. For instance, some 4-aryl-4H-chromenes have been found to cause cell cycle arrest at the G2/M phase. This arrest is often associated with the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle.

Caption: Proposed mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

Quantitative Data

Specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not available in the reviewed literature. For context, a related 4-amino-2H-pyran-2-one analog with a 4'-methoxy-aniline substitution (compound 20) exhibited ED50 values in the low micromolar range against a panel of human tumor cell lines.

Table 1: Cytotoxic Activity of a Structurally Related Analog

| Compound | Cell Line | ED50 (µM) |

|---|---|---|

| 4-(4-methoxyanilino)-6-phenyl-2H-pyran-2-one | Leukemia (CCRF-CEM) | 1.2 |

| Leukemia (HL-60(TB)) | 1.1 | |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.5 | |

| Colon Cancer (KM12) | 1.8 | |

| Melanoma (SK-MEL-2) | 1.7 | |

| Ovarian Cancer (OVCAR-3) | 1.4 | |

| Renal Cancer (SN12C) | 1.6 | |

| Prostate Cancer (PC-3) | 1.3 | |

| Breast Cancer (MCF7) | 1.9 |

Data extracted from a study on 4-amino-2H-pyran-2-one analogs.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to investigate the anticancer mechanisms of novel compounds are outlined below.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compound on cancer cells and to calculate the IC50 value.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Methodology:

-

Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Cells are treated with the test compound for a specific time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

-

After incubation, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Conclusion and Future Directions

While the precise mechanism of action for this compound in cancer cells remains to be fully elucidated, the existing literature on the 4-anilino-2H-chromen-2-one scaffold suggests a promising profile involving the induction of apoptosis and cell cycle arrest. Future research should focus on validating these mechanisms for this specific compound. Key areas for investigation include:

-

In vitro cytotoxicity screening against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Detailed mechanistic studies to confirm the induction of apoptosis and identify the specific signaling pathways involved (e.g., Western blot analysis of key apoptotic proteins).

-

Comprehensive cell cycle analysis to pinpoint the exact phase of arrest and investigate the effects on key cell cycle regulatory proteins.

-

Investigation of its effects on tubulin polymerization to confirm its role as a potential microtubule-targeting agent.

-

In vivo studies in animal models to evaluate its antitumor efficacy and safety profile.

A thorough investigation into these areas will be crucial for advancing this compound as a potential lead compound in cancer drug discovery.

The Allure of Light: A Technical Guide to the Photophysical Properties of Substituted 4-Anilinocoumarins

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-anilinocoumarins represent a versatile class of fluorescent molecules with significant potential in biomedical research and drug development. Their photophysical properties, which are highly sensitive to the molecular structure and the surrounding environment, make them ideal candidates for the development of targeted fluorescent probes. This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, detailed experimental protocols for their characterization, and a mechanistic insight into their application as environmental sensors.

Core Photophysical Properties: A Quantitative Overview

The fluorescence characteristics of substituted 4-anilinocoumarins are governed by the electronic nature of substituents on both the coumarin and aniline rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn influences the absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime. The following tables summarize key photophysical data for a selection of substituted 4-anilinocoumarins, offering a comparative view of their performance in different solvent environments.

| Compound | Substituent (R1) | Substituent (R2) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| 1 | H | H | Dichloromethane | 385 | 465 | 0.65 | 2.8 |

| 2 | OCH₃ | H | Dichloromethane | 395 | 480 | 0.78 | 3.5 |

| 3 | N(CH₃)₂ | H | Dichloromethane | 410 | 505 | 0.85 | 4.1 |

| 4 | H | NO₂ | Dichloromethane | 420 | 530 | 0.25 | 1.5 |

| 5 | N(CH₃)₂ | NO₂ | Dichloromethane | 450 | 580 | 0.10 | 0.8 |

| 6 | H | H | Acetonitrile | 380 | 455 | 0.50 | 2.5 |

| 7 | N(CH₃)₂ | H | Acetonitrile | 405 | 495 | 0.70 | 3.8 |

| 8 | N(CH₃)₂ | NO₂ | Acetonitrile | 445 | 570 | 0.08 | 0.6 |

Table 1: Photophysical Properties of 4-Anilinocoumarins with Substituents on the Aniline Ring.

| Compound | Substituent (R3) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| 9 | H | Dichloromethane | 385 | 465 | 0.65 | 2.8 |

| 10 | 7-N(C₂H₅)₂ | Dichloromethane | 420 | 480 | 0.92 | 4.5 |

| 11 | 7-OH | Dichloromethane | 400 | 475 | 0.80 | 3.9 |

| 12 | 6-Br | Dichloromethane | 390 | 470 | 0.55 | 2.2 |

| 13 | 7-N(C₂H₅)₂ | Acetonitrile | 415 | 470 | 0.85 | 4.2 |

Table 2: Photophysical Properties of 4-Anilinocoumarins with Substituents on the Coumarin Ring.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the development and application of fluorescent probes. This section details the standard methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare stock solutions of the 4-anilinocoumarin derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (1-10 µM) in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum of the dilute solution over a relevant wavelength range (e.g., 300-600 nm) using the UV-Visible spectrophotometer. The wavelength of maximum absorbance is λ_abs.

-

Fluorescence Measurement: Excite the sample at its λ_abs using the spectrofluorometer. Record the emission spectrum, ensuring to scan a wavelength range significantly red-shifted from the excitation wavelength. The wavelength of maximum emission intensity is λ_em.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Rhodamine 101 in ethanol (Φ_F = 0.91) is a common standard for the visible region.[1]

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[2][3][4][5][6]

-

Procedure:

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

-

A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

The TCSPC electronics build a histogram of the photon arrival times.

-

The resulting fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) at time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time t=0.

-

Mandatory Visualization: Mechanism of Viscosity Sensing

Many 4-anilinocoumarin derivatives exhibit fluorescence that is highly sensitive to the viscosity of their environment. This property arises from the process of Twisted Intramolecular Charge Transfer (TICT). In low-viscosity solvents, the aniline group can rotate freely, leading to a non-radiative decay from the excited state. In viscous environments, this rotation is hindered, favoring radiative decay and thus enhancing fluorescence.

Caption: Mechanism of viscosity sensing in 4-anilinocoumarins via Twisted Intramolecular Charge Transfer (TICT).

This guide provides a foundational understanding of the photophysical properties of substituted 4-anilinocoumarins. By leveraging the principles and methodologies outlined herein, researchers can effectively design and characterize novel fluorescent probes for a wide array of applications in the life sciences and beyond.

References

- 1. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 4. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Structure-Activity Relationship of 4-Anilinocoumarin Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-anilinocoumarin derivatives, a class of synthetic compounds with diverse and potent biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Structure and Biological Activities

The 4-anilinocoumarin scaffold, characterized by a coumarin nucleus linked to an aniline moiety at the 4-position, serves as a versatile template for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the coumarin and aniline rings.

Anticancer Activity: Targeting Key Signaling Pathways

4-Anilinocoumarin derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.

Figure 1: Simplified EGFR Signaling Pathway

The inhibitory activity of 4-anilinocoumarin derivatives against EGFR is significantly influenced by the substitution pattern on the aniline ring.

| Compound | R1 (Coumarin) | R2 (Aniline) | IC50 (µM) vs. EGFR |

| 1 | H | 4'-Cl | 0.87 |

| 2 | H | 4'-F | 1.23 |

| 3 | H | 4'-OCH3 | 2.45 |

| 4 | 6-Br | 4'-Cl | 0.54 |

| 5 | 6-Br | 4'-F | 0.78 |

Table 1: EGFR Inhibitory Activity of 4-Anilinocoumarin Derivatives. The data suggests that electron-withdrawing groups at the 4'-position of the aniline ring enhance inhibitory activity. Furthermore, the presence of a bromine atom at the 6-position of the coumarin ring generally improves potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Figure 2: Simplified VEGFR-2 Signaling Pathway

Substitutions on both the coumarin and aniline rings play a crucial role in determining the VEGFR-2 inhibitory potency of 4-anilinocoumarin derivatives.

| Compound | R1 (Coumarin) | R2 (Aniline) | IC50 (nM) vs. VEGFR-2 |

| 6 | H | 4'-OCH3 | 63.61 |

| 7 | H | 3',4'-di-OCH3 | 129.30 |

| 8 | 7-OCH3 | 4'-Cl | 60.83 |

| 9 | 7-OCH3 | 4'-F | 75.21 |

| 10 | 7-OCH3 | H | 154.80 |

Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinocoumarin Derivatives. [4] The data indicates that a methoxy group at the 7-position of the coumarin ring is beneficial for activity. On the aniline ring, electron-withdrawing groups at the 4'-position appear to be more favorable than electron-donating groups.

Antimicrobial Activity

4-Anilinocoumarin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6]

Antibacterial Activity

The antibacterial efficacy of these compounds is influenced by the substituents on the aniline moiety.

| Compound | R (Aniline) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| 11a | 4'-Cl | 18 | 14 | 62.5 |

| 11b | 4'-Br | 20 | 16 | 31.25 |

| 11c | 4'-NO2 | 22 | 18 | 15.62 |

| 11d | 4'-CH3 | 14 | 10 | 125 |

| 11e | H | 12 | 8 | 250 |

Table 3: Antibacterial Activity of 4-Anilinocoumarin Derivatives. [5][6] Electron-withdrawing groups, particularly the nitro group, at the 4'-position of the aniline ring significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal activity of 4-anilinocoumarin derivatives is also dependent on the substitution pattern.[7][8]

| Compound | R (Aniline) | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |

| 12a | 4'-F | 32 | 64 |

| 12b | 4'-Cl | 16 | 32 |

| 12c | 4'-Br | 16 | 32 |

| 12d | 2',4'-di-Cl | 8 | 16 |

Table 4: Antifungal Activity of 4-Anilinocoumarin Derivatives. [7][8] Halogen substituents on the aniline ring are favorable for antifungal activity, with di-substitution leading to increased potency.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of 4-anilinocoumarin derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

| Compound | R (Aniline) | % Inhibition of Carrageenan-induced Edema |

| 13a | 4'-OCH3 | 44.05 |

| 13b | 4'-Cl | 38.10 |

| 13c | 4'-CH3 | 32.14 |

| 13d | H | 27.38 |

Table 5: In vivo Anti-inflammatory Activity of 4-Anilinocoumarin Derivatives. [10] The presence of an electron-donating methoxy group at the 4'-position of the aniline ring appears to be most beneficial for anti-inflammatory activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

Figure 3: Workflow of the MTT Assay

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the 4-anilinocoumarin derivatives and a vehicle control (e.g., 0.5% DMSO).[11]

-

Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Kinase Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[3][15]

Protocol: [15]

-

Reagent Preparation: Prepare 10X stocks of EGFR enzyme, ATP, and a suitable substrate (e.g., Y12-Sox conjugated peptide) in 1X kinase reaction buffer.

-

Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted 4-anilinocoumarin derivatives for 30 minutes at 27°C in a 384-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mix.

-

Monitoring: Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over time.

-

Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves and plot it against the inhibitor concentration to calculate the IC50 value.

This assay assesses the inhibitory effect of compounds on the kinase activity of VEGFR-2.[16][17]

Protocol: [16]

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a substrate (e.g., PTK Substrate).

-

Inhibitor Addition: Add the 4-anilinocoumarin derivatives at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add diluted VEGFR-2 kinase to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well and incubate at room temperature for 15 minutes.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other readings and calculate the percentage of inhibition to determine the IC50 values.

Conclusion

The 4-anilinocoumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent modifications on the coumarin and aniline rings in modulating the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in this field, paving the way for the rational design of more potent and selective 4-anilinocoumarin-based drugs. Further investigations into the pharmacokinetic and toxicological profiles of these promising compounds are warranted to translate their preclinical potential into clinical applications.

References

- 1. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. rsc.org [rsc.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

The Discovery and Application of Novel Coumarin-Based Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, design strategies, and applications of coumarin-based fluorescent probes. Coumarin derivatives have emerged as a cornerstone in the development of fluorescent chemosensors due to their exceptional biocompatibility, high quantum yields, excellent photostability, and structural flexibility.[1][2] Their versatile benzo-α-pyrone framework allows for straightforward chemical modifications, enabling the fine-tuning of their photophysical properties for a wide range of analytical applications, including environmental monitoring, biochemical assays, and cellular imaging.[][4][5]

Core Principles: Mechanisms of Fluorescence Modulation

The functionality of coumarin-based probes is primarily governed by three key photo-induced signaling mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4][6][7] Understanding these mechanisms is crucial for the rational design of novel probes.

-

Photoinduced Electron Transfer (PET): In a typical PET sensor, the coumarin fluorophore is linked to a recognition unit (receptor) that can donate an electron, such as a tertiary amine or an azacrown ether.[8] In the absence of the target analyte, excitation of the fluorophore leads to an electron transfer from the receptor to the fluorophore, quenching the fluorescence (OFF state). Upon binding the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring fluorescence (ON state).

-

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group connected by a π-conjugated system.[9] Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the microenvironment's polarity.[4] Analyte binding to the probe can significantly alter the efficiency of the ICT process, leading to a detectable shift in the emission wavelength or intensity.

-

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. In a FRET-based probe, the coumarin can act as the donor, linked to an acceptor molecule via a cleavable linker. In the intact state, excitation of the donor results in energy transfer to the acceptor, and only acceptor emission is observed. When an analyte (e.g., an enzyme) cleaves the linker, the donor and acceptor are separated, disrupting FRET and restoring the donor's fluorescence.

Design, Synthesis, and Characterization Workflow

The development of a novel coumarin-based probe follows a systematic workflow, from conceptual design to application. This process involves chemical synthesis, thorough photophysical characterization, and validation in relevant biological or environmental systems.

Quantitative Data of Representative Coumarin Probes

The photophysical properties of coumarin probes are key indicators of their performance. Parameters such as absorption and emission maxima, Stokes shift (the difference between emission and absorption maxima), and fluorescence quantum yield (ΦF) are critical for evaluation. A larger Stokes shift is desirable to minimize self-absorption and background interference, while a high quantum yield ensures a bright signal for high sensitivity.

| Coumarin Derivative | Target Analyte | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Ref. |

| Coumarin 1 | - | 373 | 450 | 77 | 0.73 | Ethanol | |

| 7-Et2N Coumarin Derivative (Compound 6) | PPARγ | - | - | - | 0.764 | CH2Cl2 | [10] |

| 3-Styryl Aza-Coumarin (SAC) | - | - | - | >100 | Low in polar solvents | Various | [11] |

| 8-Benzothiazole Coumarin (C-2) | - | 325 | 513 | 188 | - | - | [12] |

| Coumarin Carboxamide 45 | Cu2+ | - | - | - | - | Aqueous solution | [13] |

| p-Methyl Substituted Coumarin (4e) | pH | - | - | 75 | 0.83 | DMSO | [14] |

| Coumarin Derivative (1) | Cu2+ | - | - | - | - | pH 5-9 | [15][16] |

Detailed Experimental Protocols

General Synthesis of a Schiff Base Coumarin Probe for Metal Ion Sensing

This protocol describes a common method for synthesizing coumarin probes by modifying the core structure, often at the 3 and 7 positions.[4][8] This example is based on the synthesis of probes for detecting ions like Cu2+ or Fe3+.[17]

-

Synthesis of the Coumarin Core: Synthesize a 3-amino-7-hydroxycoumarin precursor. This can be achieved through established methods not detailed here.

-

Schiff Base Condensation:

-

Dissolve 1.0 mmol of 3-amino-7-hydroxycoumarin in 20 mL of ethanol in a round-bottom flask.

-

Add 1.1 mmol of a selected aldehyde (e.g., 3,4-dihydroxybenzaldehyde) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL).

-

Dry the product under vacuum to yield the final coumarin-Schiff base probe.

-

-

Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Spectroscopic Analysis and Analyte Sensing

This protocol outlines the steps to evaluate the probe's response to a target analyte.

-

Stock Solutions:

-

Prepare a 1.0 mM stock solution of the synthesized coumarin probe in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a 10 mM stock solution of the target analyte (e.g., CuSO₄) and various other metal salts (for selectivity testing) in deionized water.

-

-

UV-Vis and Fluorescence Measurements:

-

For a typical assay, dilute the probe stock solution to a final concentration of 10 µM in a buffered solution (e.g., 10 mM HEPES, pH 7.4) containing a small percentage of the organic solvent used for the stock.[18]

-

Record the UV-Vis absorption spectrum (e.g., 250-600 nm).

-

Record the fluorescence emission spectrum using an excitation wavelength determined from the absorption maximum. Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

-

Titration Experiment:

-

To the 10 µM probe solution, add increasing concentrations of the target analyte (e.g., 0 to 5 equivalents).

-

After each addition, allow the solution to equilibrate for 1-2 minutes, then record the fluorescence spectrum.

-

Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit (LOD).

-

-

Selectivity Test:

-

Prepare a series of 10 µM probe solutions.

-

To each solution, add a significant excess (e.g., 10 equivalents) of a different potential interfering ion (e.g., Na+, K+, Ca2+, Mg2+, Zn2+, Fe3+, etc.).[15]

-

Record the fluorescence spectrum for each and compare the response to that of the target analyte.

-

Protocol for Cellular Imaging

This protocol details the application of a coumarin probe for detecting analytes within living cells.[15][16]

-

Cell Culture:

-

Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

-

Probe Loading:

-